molecular formula C20H17Cl2N3O3 B3122607 Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate CAS No. 303150-01-8

Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate

Cat. No.: B3122607
CAS No.: 303150-01-8
M. Wt: 418.3 g/mol
InChI Key: LWCPKRDHMGIXRR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its pyrrole ring structure and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common method includes the reaction of 4-chlorophenylamine with ethyl chloroformate under controlled conditions to form the carbamoyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of specialized reactors and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrroles and chlorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's chlorophenyl groups play a crucial role in its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Similar structure but lacks the carbamoyl group.

  • 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylic acid: Similar but without the ethyl ester group.

Uniqueness: Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-2-28-19(26)17-16(12-3-5-13(21)6-4-12)11-23-18(17)25-20(27)24-15-9-7-14(22)8-10-15/h3-11,23H,2H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCPKRDHMGIXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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